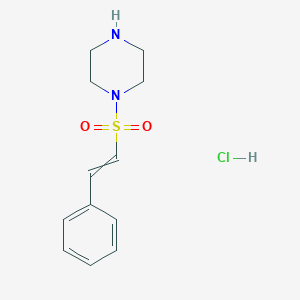
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride is an organic compound that features a piperazine ring substituted with a phenylethenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions, which provide efficient synthetic routes to biologically relevant arylpiperazines under aerobic conditions . Additionally, visible-light-promoted decarboxylative annulation protocols can be employed to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted piperazines.
Scientific Research Applications
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent neuronal inhibition . This mechanism is similar to that of other piperazine derivatives used as anthelmintics.
Comparison with Similar Compounds
- 1-(2-(Phenylsulfonyl)ethyl)piperazine hydrochloride
- 1-Phenylpiperazine hydrochloride
- 1-(Phenylsulfinyl)piperidine
Comparison: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride is unique due to its phenylethenylsulfonyl substitution, which imparts distinct chemical and biological properties. Compared to 1-Phenylpiperazine hydrochloride, it has enhanced receptor binding affinity and specificity . Additionally, its sulfonyl group provides increased stability and solubility compared to similar compounds.
Properties
Molecular Formula |
C12H17ClN2O2S |
|---|---|
Molecular Weight |
288.79 g/mol |
IUPAC Name |
1-(2-phenylethenylsulfonyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2S.ClH/c15-17(16,14-9-7-13-8-10-14)11-6-12-4-2-1-3-5-12;/h1-6,11,13H,7-10H2;1H |
InChI Key |
FUMUANBLOGKEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















